1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole
Overview
Description
Compounds like “1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole” belong to a class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring . They often have interesting biological activities and are used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” can be predicted using computational chemistry methods . These properties include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions .Scientific Research Applications
Intermolecular Interactions and Structural Analysis
Research has focused on the synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluorophenyl variants. These studies provide insights into the intermolecular interactions such as C–H⋯O, C–H⋯π, and lp⋯π interactions, which are crucial for understanding the compound's behavior in different environments. The detailed analysis using techniques like X-ray diffraction and quantum mechanical calculations has shed light on the structural aspects and potential applications of these compounds in designing materials with specific properties (Shukla et al., 2014).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of new fluorophenyl-containing derivatives of 1,2,4-triazole have been explored. These compounds have shown promising results against various pathogens, indicating their potential in developing new antimicrobial and antifungal agents. The structure-activity relationship studies have highlighted the importance of fluorophenyl groups in enhancing the activity of these compounds (Бігдан, 2021).
Synthesis and Characterization of Derivatives
The synthesis and characterization of certain 1,2,4-triazole derivatives have been achieved, enhancing their pharmacological properties by introducing various substituents. These derivatives have been evaluated for their antimicrobial properties, providing a basis for further research into their application in treating infections (Desabattina et al., 2014).
Physical-Chemical Properties and Derivative Synthesis
Studies on the physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol derivatives have contributed to understanding the influence of fluorophenyl radicals on the compound's behavior. This research has opened new avenues for synthesizing derivatives with enhanced properties and potential applications in various fields (Bihdan & Parchenko, 2017).
Mechanism of Action
Safety and Hazards
Like all chemicals, “1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole” should be handled with care. The specific safety and hazard information would depend on its physical and chemical properties . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .
Future Directions
The study of triazole derivatives is a hot topic in medicinal chemistry due to their diverse biological activities . Future research on “1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole” could involve exploring its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .
Properties
IUPAC Name |
1-(2-fluorophenyl)-5-[(E)-2-phenylethenyl]-1,2,4-triazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3/c17-14-8-4-5-9-15(14)20-16(18-12-19-20)11-10-13-6-2-1-3-7-13/h1-12H/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOYGPKIGFAOMTJ-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC=NN2C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC=NN2C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.